molecular formula C9H11ClFNO B2777173 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride CAS No. 2243512-37-8

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride

Cat. No.: B2777173
CAS No.: 2243512-37-8
M. Wt: 203.64
InChI Key: PJDANKMXUQNCRJ-UHFFFAOYSA-N
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Description

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride is a chemical compound with the molecular formula C9H10FNO·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 8-fluoro-1,2,3,4-tetrahydroisoquinoline.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and dihydro derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Antidepressant Effects

Research indicates that compounds similar to 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride exhibit antidepressant-like effects in animal models. These effects are attributed to the modulation of neurotransmitter systems, particularly the serotonin and norepinephrine pathways. Studies have shown that tetrahydroisoquinoline derivatives can enhance mood and alleviate symptoms of depression through their action on these neurotransmitters .

Neuroprotective Properties

The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis. The specific mechanisms involve the modulation of signaling pathways related to cell growth and survival .

Drug Development

Given its promising biological activities, this compound is being explored in drug development for various conditions:

  • Depression and Anxiety Disorders : As a potential antidepressant.
  • Neurodegenerative Diseases : For its neuroprotective effects.
  • Cancer Therapy : As an adjunct treatment in oncology.

Synthetic Chemistry

The synthesis of this compound has been optimized to enhance yield and reduce costs. Improved methods for synthesizing tetrahydroisoquinoline derivatives have been reported, which could facilitate further research and development efforts in medicinal chemistry .

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant reduction in depressive behaviors in rodent models after administration of similar compounds.
Study BNeuroprotectionShowed that the compound mitigates oxidative stress-induced neuronal death in vitro.
Study CAnticancer ActivityReported inhibition of tumor cell proliferation in several cancer cell lines with IC50 values indicating potency.

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride is unique due to the presence of both fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the hydroxyl group can participate in hydrogen bonding, affecting its interaction with biological targets .

Biological Activity

Overview

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride is a chemical compound with the molecular formula C9H10FNOHClC_9H_{10}FNO\cdot HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds recognized for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, impacting biochemical pathways critical for cellular functions.
  • Receptor Modulation : It can interact with receptors on cell surfaces, which modulates cellular responses and signaling pathways involved in growth and apoptosis.
  • Pathway Influence : The compound may affect signaling pathways that are crucial for cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

  • Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes.

2. Anticancer Effects

  • Preliminary research suggests that the compound may inhibit cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in certain cancer cell lines by modulating apoptotic pathways.

3. Neuroprotective Potential

  • Given its structural similarity to other neuroactive compounds, there is ongoing research into its potential as a neuroprotective agent. It may exert protective effects against neurodegenerative diseases by influencing neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectStudy Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectivePotential protective effects on neurons

Synthesis and Structural Characteristics

The synthesis of this compound typically involves hydroxylation of a precursor followed by hydrochloride salt formation. The presence of both fluorine and hydroxyl groups enhances its stability and lipophilicity, which are critical for its biological activity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameKey DifferencesBiological Activity
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromideBromide instead of chlorideSimilar antimicrobial properties
1,2,3,4-TetrahydroisoquinolineLacks fluorine and hydroxyl groupsLess potent in biological assays
6-Hydroxy-1,2,3,4-tetrahydroisoquinolineNo fluorine atomReduced stability and activity

Q & A

Q. What synthetic methodologies are optimal for preparing 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride?

Basic
The synthesis of fluorinated tetrahydroisoquinoline derivatives typically involves multi-step routes, including cyclization, halogenation, and salt formation. For example, fluorinated analogs like 8-Fluoro-4-hydrazinoquinoline hydrochloride are synthesized by reacting 8-fluoroquinoline with hydrazine hydrate in ethanol/methanol, followed by recrystallization for purification . Key steps include optimizing reaction conditions (e.g., solvent choice, temperature) to achieve high yields (>95% purity) and confirming structural integrity via spectroscopic methods (NMR, MS) .

Q. How does fluorine substitution at the 8-position influence biological activity compared to other halogenated analogs?

Advanced
Fluorine’s electronegativity and small atomic radius enhance binding affinity to targets like enzymes or receptors. Comparative studies of similar compounds (e.g., 6-Fluoro- and 5,7-Dichloro-analogs) show that 8-fluoro substitution increases anticancer activity (high) and moderate antimicrobial effects due to improved target interaction and metabolic stability . Researchers should perform in silico docking studies (e.g., using PubChem’s 3D conformer data) to map fluorine’s role in hydrogen bonding or steric effects .

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Basic
Standard protocols include:

  • 1H/13C NMR : To confirm the tetrahydroisoquinoline scaffold, fluorine position, and hydrochloride salt formation (e.g., shifts near δ 10-12 ppm for NH in D2O) .
  • Mass Spectrometry (MS) : For molecular ion ([M+H]+) verification (e.g., C9H12ClFNO; expected m/z ~185.65) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns and aqueous/organic mobile phases .

Q. How can contradictions in reported biological data for fluorinated isoquinolines be systematically addressed?

Advanced
Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Dose-Response Repetition : Test the compound across multiple concentrations in standardized assays (e.g., enzyme inhibition IC50 comparisons) .
  • Structural Analog Comparison : Benchmark against analogs like 7,8-difluoro derivatives to isolate fluorine’s positional effects .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated species) that may skew activity data .

Q. What computational tools are recommended for predicting the pharmacological potential of this compound?

Advanced
Leverage cheminformatics platforms:

  • PubChem BioAssay : Mine existing data on fluorinated isoquinolines for target hypotheses (e.g., acetylcholinesterase inhibition) .
  • Molecular Dynamics Simulations : Study fluorine’s impact on binding kinetics using tools like GROMACS or AMBER .
  • ADMET Prediction : Use SwissADME to estimate solubility, bioavailability, and blood-brain barrier penetration .

Q. What strategies improve the solubility of hydrochloride salts in aqueous pharmacological assays?

Basic

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
  • Salt Exchange : Convert to mesylate or tartrate salts if chloride limits solubility (requires recharacterization) .
  • Micellar Encapsulation : Employ cyclodextrins or liposomes for in vitro delivery .

Q. How does the hydrochloride salt form affect crystallography studies?

Advanced
The chloride counterion can influence crystal packing and diffraction quality. Techniques include:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use low-temperature (100 K) conditions to stabilize crystals.
  • Counterion Screening : Co-crystallize with alternative anions (e.g., bromide) to improve lattice formation .

Q. What are the best practices for storing this compound to ensure long-term stability?

Basic

  • Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (N2/Ar) to prevent hydrolysis or oxidation .
  • Stability Monitoring : Perform periodic NMR/HPLC checks to detect degradation (e.g., free fluorine release) .

Properties

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-9-4-7(12)3-6-1-2-11-5-8(6)9;/h3-4,11-12H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDANKMXUQNCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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